REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[Cl:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]=1[OH:18].Cl[C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][N:21]=1.O>CS(C)=O>[N+:26]([C:23]1[CH:22]=[N:21][C:20]([O:18][C:9]2[CH:10]=[CH:11][C:12]([C:14]([F:16])([F:17])[F:15])=[CH:13][C:8]=2[Cl:7])=[CH:25][CH:24]=1)([O-:28])=[O:27] |f:0.1.2|
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Name
|
|
Quantity
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7.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)C(F)(F)F)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
at room temperature (i.e., about 20° to 30° C.) while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
|
Type
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ADDITION
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Details
|
After completion of the dropwise addition
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Type
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CUSTOM
|
Details
|
to react at 50° C. for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
|
by extracting with methylene chloride
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Type
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WASH
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Details
|
The extracted phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)OC1=C(C=C(C=C1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |